2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique structure combining a thiophene ring and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with 5-chlorothiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to facilitate the cyclization process, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals[][5].
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chlorothiophen-2-yl)-1H-benzo[d]imidazole: Shares a similar thiophene ring but differs in the imidazole moiety.
2-(5-Chlorothiophen-2-yl)pyridine: Lacks the imidazo[1,2-a]pyridine structure but contains the thiophene and pyridine rings.
Uniqueness
2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine is unique due to its specific combination of the thiophene and imidazo[1,2-a]pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
88594-29-0 |
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Molecular Formula |
C12H9ClN2S |
Molecular Weight |
248.73 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9ClN2S/c1-8-2-5-12-14-9(7-15(12)6-8)10-3-4-11(13)16-10/h2-7H,1H3 |
InChI Key |
NTKZUFCMDHNQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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